molecular formula C13H12FN3O2 B2810643 N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251563-36-6

N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2810643
CAS No.: 1251563-36-6
M. Wt: 261.256
InChI Key: OAALBCDXTZYBON-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic small molecule featuring a pyrimidine heterocycle linked via an ether and acetamide group to a fluorobenzyl moiety. Pyrimidine derivatives are a significant class of compounds in medicinal chemistry and chemical biology research due to their presence in nucleic acids and numerous bioactive molecules . They are frequently investigated for their potential to interact with various enzymatic targets and cellular pathways . The specific structure of this compound, which combines a pyrimidine ring with a fluorinated benzyl group, suggests potential for application in early-stage drug discovery research, particularly in the development of kinase inhibitors, anti-infective agents, or anti-inflammatory compounds, as these are common research areas for similar structures . The acetamide linker is a common feature in many pharmacologically active compounds and can contribute to favorable molecular properties such as improved cellular permeability . Researchers are advised to consult the specific product data sheet for detailed information on solubility, stability, and storage conditions. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-11-4-2-10(3-5-11)8-17-12(18)9-19-13-15-6-1-7-16-13/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAALBCDXTZYBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of 4-fluorobenzylamine with 2-(pyrimidin-2-yloxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide has been investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activity .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, pyrimidine-based compounds have shown promise as inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) . This suggests a potential application of this compound in targeting FLT3-driven malignancies.

Biological Studies

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

  • Cell-Based Assays : In studies involving FLT3-driven cell lines, compounds derived from pyrimidine scaffolds demonstrated selective cytotoxicity against cancer cells harboring FLT3 mutations . This highlights the potential for this compound to be developed as a therapeutic agent for targeted cancer therapies.
  • Mechanism of Action : The compound's mechanism likely involves binding to specific molecular targets through hydrogen bonding and hydrophobic interactions, which modulate biological pathways critical for cell survival and proliferation.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its structure allows it to be used as an intermediate in the synthesis of more complex pharmaceuticals and biologically active compounds. The ability to modify the pyrimidine and benzyl moieties can lead to derivatives with enhanced pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of compounds structurally related to this compound:

Study Focus Findings
Li et al. (2015)Anti-inflammatory activityIdentified potent derivatives with significant inhibition of nitric oxide production .
Anastassova et al. (2018a)Antioxidant propertiesCompounds similar to this compound exhibited notable antioxidant effects .
Nature Study (2018)FLT3 inhibitionDemonstrated that pyrimidine-based inhibitors can effectively target FLT3 mutations, indicating therapeutic potential for AML .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorobenzyl group in the target compound may confer distinct electronic effects compared to chlorinated or methoxylated analogs, influencing solubility and target interactions.
  • Thiadiazole-containing analogs generally exhibit higher melting points, likely due to enhanced crystallinity from sulfur-based heterocycles .

Pyridine/Imidazothiazole Derivatives ()

Compounds such as 5m (N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) share the 4-fluorobenzyl group but incorporate pyridine and imidazothiazole moieties:

Compound ID Molecular Formula Melting Point (°C) Biological Activity
5m C29H27FN6OS 80–82 Anticancer (HCT-1, MCF-7 cell lines)
Target C14H13FN3O2 Not reported Antiproliferative (H441 cells)

Key Observations :

  • The imidazothiazole-pyridine scaffold in 5m may enhance binding to kinase targets, whereas the pyrimidin-2-yloxy group in the target compound could favor interactions with nucleotide-binding domains.
  • The absence of a piperazine ring in the target compound may reduce metabolic instability compared to 5m .

Carbonic Anhydrase Inhibitors ()

directly compares hCA I inhibition between N-(4-fluorobenzyl) and N-(4-fluorophenyl) analogs:

Compound ID Substituents hCA I Inhibition (KI, nM)
12 4-Fluorophenyl, thioquinazolinone 548.6
18 (Target analog) 4-Fluorobenzyl, thioquinazolinone 2048

Key Observations :

  • The 4-fluorobenzyl group in compound 18 reduces hCA I inhibition by ~4-fold compared to the 4-fluorophenyl derivative (12), suggesting steric hindrance or altered hydrogen bonding at the active site .

Pyrimidinyloxy Analogs ( and )

describes N-(2-fluorophenyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, which differs in the fluorophenyl position and pyrimidine substituents:

Feature Target Compound Compound
Fluorine position 4-Fluorobenzyl 2-Fluorophenyl
Pyrimidine substituents None (pyrimidin-2-yloxy) 6-Methyl, 4-methylpiperidinyl
Biological Activity Antiproliferative Not reported

Key Observations :

  • The 4-fluorobenzyl group may improve blood-brain barrier penetration compared to 2-fluorophenyl due to increased lipophilicity.
  • Methyl and piperidinyl groups on the pyrimidine ring () could enhance solubility or target selectivity .

Spirocyclic Derivatives ()

Spirocyclic analogs like N-(4-fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide () exhibit complex architectures:

Feature Target Compound Compound
Core Structure Linear acetamide Spirocyclic oxazolidinedione
Molecular Weight ~280 g/mol (estimated) 536.48 g/mol
Pharmacokinetics Likely rapid clearance Enhanced oral bioavailability

Key Observations :

  • The spirocyclic framework in improves metabolic stability and oral bioavailability, whereas the target compound’s simpler structure may favor synthetic accessibility .

Biological Activity

N-(4-fluorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring connected to a fluorobenzyl moiety via an acetamide linkage. The presence of the fluorine atom enhances its lipophilicity and may influence its binding affinity to biological targets.

This compound primarily exerts its biological effects through:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, thereby inhibiting their activity. This modulation can affect several biochemical pathways, including those involved in inflammation and cancer progression.
  • Targeting Phosphodiesterases : Recent studies have indicated that similar compounds can inhibit phosphodiesterase 4D (PDE4D), which plays a significant role in inflammatory responses. The inhibition of PDE4D has been linked to reduced levels of pro-inflammatory cytokines .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that related pyrimidine derivatives can suppress cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. For instance:

  • Inhibition Studies : Compounds similar to this compound demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib .

Anticancer Potential

The compound's mechanism of action suggests potential anticancer applications, particularly through the modulation of signaling pathways involved in tumor growth and metastasis.

  • FLT3 Inhibition : Similar pyrimidine-based compounds have shown effectiveness as FLT3 inhibitors, which are critical in certain leukemias. For example, some derivatives exhibited IC50 values as low as 13.9 nM against FLT3 kinase .

Data Tables

Biological Activity IC50 Value (µM) Reference
COX-2 Inhibition0.04
FLT3 Kinase Inhibition0.0139
PDE4D Inhibition20.8

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

  • Inflammation Models : In murine models of lung inflammation, compounds with similar structures effectively inhibited the release of pro-inflammatory cytokines such as IL-4 and TNF-α, suggesting a therapeutic potential for respiratory diseases like asthma .
  • Cancer Cell Lines : Studies involving various cancer cell lines demonstrated that pyrimidine derivatives could induce apoptosis and inhibit cell proliferation, showcasing their potential as anticancer agents.

Q & A

Q. Basic Characterization Protocol

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm the absence of regioisomers. For example, aromatic protons in the 4-fluorobenzyl group appear as distinct doublets (δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ peak at m/z 330.1) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F stretch) confirm functional groups .

How can researchers optimize reaction conditions to maximize yield and minimize by-products?

Q. Advanced Methodological Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates in pyrimidinyloxy formation .
  • Catalyst Use : Triethylamine or K₂CO₃ improves condensation efficiency by scavenging protons .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 70°C) reduces side reactions during reduction steps .
    Data-Driven Example : A study achieved 82% yield by optimizing ethanol-to-water ratios (3:1) during crystallization .

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced Data Analysis

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For instance, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase inhibition assays .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
  • Target Validation : Use CRISPR knockdown or competitive binding assays to confirm specificity for purported targets (e.g., COX-2) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Experimental Design

Substituent Variation : Synthesize analogs with modifications to the pyrimidine ring (e.g., -Cl, -OCH₃) or fluorobenzyl group .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like dihydrofolate reductase .

Bioactivity Correlation : Plot substituent electronic parameters (Hammett σ) against inhibitory potency to identify key pharmacophores .

What methodologies assess the compound’s stability under different storage conditions?

Q. Advanced Stability Studies

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates thermal stability) .
  • HPLC Purity Monitoring : Track degradation products (e.g., hydrolyzed acetamide) after 6-month storage at 4°C, RT, and -20°C .
  • Light Sensitivity Tests : Expose to UV-Vis light (300–800 nm) and quantify photodegradation via absorbance shifts .

How to address low yields in the final condensation step?

Q. Troubleshooting Methodology

  • By-Product Analysis : Use TLC or GC-MS to identify unreacted intermediates or dimerization products .
  • Activation Alternatives : Replace EDC with HATU for sterically hindered amines .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes, improving yield by 15% .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Basic Screening Framework

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 and HeLa cells (48-hour exposure, 10–100 µM range) .

How to elucidate the mechanism of action for observed anticancer activity?

Q. Advanced Mechanistic Studies

  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation measurements .
  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) .
  • Kinase Profiling : Use a 50-kinase panel to identify off-target effects .

What computational tools predict the compound’s physicochemical properties?

Q. Advanced Computational Workflow

  • LogP Estimation : Use MarvinSketch or ACD/Labs to predict hydrophobicity (experimental vs. calculated) .
  • Solubility Prediction : COSMO-RS for solvent compatibility in formulation studies .
  • ADMET Profiling : SwissADME or ADMETlab to assess permeability and metabolic stability .

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